1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 2034480-53-8
VCID: VC7365849
InChI: InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23)
SMILES: C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C19H29N3O2
Molecular Weight: 331.46

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea

CAS No.: 2034480-53-8

Cat. No.: VC7365849

Molecular Formula: C19H29N3O2

Molecular Weight: 331.46

* For research use only. Not for human or veterinary use.

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea - 2034480-53-8

Specification

CAS No. 2034480-53-8
Molecular Formula C19H29N3O2
Molecular Weight 331.46
IUPAC Name 1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea
Standard InChI InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23)
Standard InChI Key WJJXJPLGTFBOJV-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3

Introduction

Synthesis

The synthesis of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions combining nucleophilic substitution and urea formation. The general steps include:

  • Preparation of the Piperidine Intermediate:

    • Benzylation of piperidine to form 1-benzylpiperidine.

    • Functionalization at the 4-position using alkylation to introduce the methyl group.

  • Urea Formation:

    • Reaction of the piperidine intermediate with isocyanates or carbamoyl chloride derivatives to introduce the urea group.

  • Oxolane Substitution:

    • Addition of an oxolane moiety through nucleophilic substitution or coupling reactions.

Applications and Research Findings

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a scaffold for drug discovery targeting central nervous system (CNS) receptors or enzymes. Below are some areas where similar compounds have been explored:

  • Pharmacological Activity:

    • Piperidine derivatives are known for their activity on neurotransmitter systems, including dopamine and serotonin transporters .

    • Urea derivatives often exhibit enzyme inhibitory properties due to their ability to form hydrogen bonds in active sites.

  • Biological Evaluation:

    • Compounds containing oxolane moieties are studied for their solubility and bioavailability enhancements.

    • Benzyl-substituted piperidines have been associated with high binding affinities to CNS targets .

  • Potential Therapeutic Areas:

    • Neurodegenerative diseases: Similar compounds have shown promise in modulating monoamine transporters.

    • Antiviral agents: Urea-based compounds have been investigated for disrupting viral protein interactions .

Analytical Characterization

The characterization of this compound would typically involve:

  • NMR Spectroscopy: To confirm the chemical structure through proton and carbon environments.

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns.

  • IR Spectroscopy: To identify functional groups like urea (-C=O) and oxolane (-C-O-C-) vibrations.

Comparative Analysis

Below is a comparison of structural analogs with similar functionalities:

CompoundKey FeaturesApplications
(4-Benzylpiperidin-1-yl)-[(oxolan-2-yl)methyl]Piperidine + OxolaneCNS-targeting drugs
1-[2-(1H-Pyrrole-carbonyl)]phenylureaUrea + Aromatic SubstituentsEnzyme inhibitors
Triazolo[4,3-b] triazinesHeterocyclic UreasAntiviral agents

Future Directions

Further research on 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea could include:

  • Biological screening for CNS activity or enzyme inhibition.

  • Structural optimization to improve pharmacokinetics.

  • Exploration of derivatives for antiviral or antibacterial properties.

This compound represents an interesting scaffold for drug discovery due to its combination of functional groups that enable diverse biological interactions.

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